1-[4-[(1-Methyl-5-nitrobenzimidazol-2-yl)methyl]piperazin-1-yl]ethanone
Description
The compound 1-[4-[(1-methyl-5-nitrobenzimidazol-2-yl)methyl]piperazin-1-yl]ethanone features a benzimidazole core substituted with a methyl group at position 1 and a nitro group at position 3. This heterocyclic moiety is linked via a methylene bridge to a piperazine ring, which is further connected to an ethanone group.
Properties
IUPAC Name |
1-[4-[(1-methyl-5-nitrobenzimidazol-2-yl)methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-11(21)19-7-5-18(6-8-19)10-15-16-13-9-12(20(22)23)3-4-14(13)17(15)2/h3-4,9H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKZJUCKNGLAOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=NC3=C(N2C)C=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601319812 | |
| Record name | 1-[4-[(1-methyl-5-nitrobenzimidazol-2-yl)methyl]piperazin-1-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601319812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671129 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
696636-14-3 | |
| Record name | 1-[4-[(1-methyl-5-nitrobenzimidazol-2-yl)methyl]piperazin-1-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601319812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[4-[(1-Methyl-5-nitrobenzimidazol-2-yl)methyl]piperazin-1-yl]ethanone typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with formic acid or its equivalents.
Nitration: The benzimidazole core is nitrated to introduce the nitro group.
Alkylation: The nitrated benzimidazole is then alkylated with a suitable alkylating agent to introduce the methyl group.
Piperazine Introduction: The alkylated benzimidazole is reacted with piperazine to form the desired piperazine derivative.
Ethanone Group Addition: Finally, the ethanone group is introduced through acylation reactions.
Industrial production methods often involve optimizing these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[4-[(1-Methyl-5-nitrobenzimidazol-2-yl)methyl]piperazin-1-yl]ethanone undergoes various chemical reactions:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.
Substitution: The ethanone group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen, palladium on carbon (for reduction), and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-[(1-Methyl-5-nitrobenzimidazol-2-yl)methyl]piperazin-1-yl]ethanone has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-[4-[(1-Methyl-5-nitrobenzimidazol-2-yl)methyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to antimicrobial effects by disrupting essential biological processes in pathogens .
Comparison with Similar Compounds
Structural Features
The table below highlights structural distinctions between the target compound and key analogs:
Key Observations :
- The nitro group at position 5 may increase electrophilicity compared to methoxy or trifluoromethyl substituents in other compounds .
- Piperazine modifications (e.g., allyl or sulfonyl groups in analogs) influence solubility and receptor binding, whereas the target compound’s methylene bridge may enhance conformational rigidity .
Target Compound (Inferred Pathway):
Benzimidazole Formation : Reaction of o-phenylenediamine with nitrating agents to introduce the nitro group, followed by methylation.
Piperazine Conjugation: Alkylation of the benzimidazole with chloroethyl-piperazine, followed by acetylation to form the ethanone group.
Key Differences :
- The target compound’s synthesis likely requires selective nitration and methylation steps absent in tetrazole/imidazole analogs.
- Piperazine coupling strategies are consistent across analogs, but starting materials differ significantly .
Target Compound (Predicted):
- Antiparasitic Potential: Structural similarity to pyridine-based CYP51 inhibitors (e.g., UDO and UDD in ) suggests possible activity against Trypanosoma cruzi.
- Anticancer Activity : Benzimidazole derivatives often exhibit antiproliferative effects, as seen in sulfonyl-piperazine compounds (e.g., 7n–7r in ).
Analog Activities:
- Tetrazole Derivatives : Demonstrated antipsychotic activity via anti-dopaminergic/anti-serotonergic mechanisms (e.g., biphenyl-piperazine compounds in ).
- Sulfonyl-Piperazine Compounds : Show antiproliferative activity against cancer cell lines (e.g., 7n, IC₅₀ values <10 µM in ).
- Imidazole Hybrids : Primarily explored for antimicrobial applications .
Key Differences :
- The nitrobenzimidazole moiety may confer dual antiparasitic and anticancer activity, unlike single-target analogs.
- Piperazine modifications (e.g., allyl groups in ) enhance blood-brain barrier penetration, relevant for antipsychotic applications but less critical for antiproliferative effects.
Biological Activity
The compound 1-[4-[(1-Methyl-5-nitrobenzimidazol-2-yl)methyl]piperazin-1-yl]ethanone is a benzimidazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula: CHNO
- Molecular Weight: 299.35 g/mol
- IUPAC Name: this compound
This compound features a piperazine ring, which is known for enhancing the bioavailability and pharmacokinetic properties of drugs.
Antitumor Activity
Recent studies have indicated that benzimidazole derivatives, including this compound, exhibit significant antitumor activity. Research has shown that these compounds can inhibit tumor cell proliferation through various mechanisms, including:
- DNA Binding: These compounds tend to bind to DNA, inhibiting DNA-dependent enzymes and disrupting replication processes .
Case Study: In Vitro Antitumor Activity
A study evaluated the antitumor effects of this compound on several cancer cell lines. The results demonstrated varying degrees of cytotoxicity:
| Cell Line | IC (µM) |
|---|---|
| HCC827 | 6.26 ± 0.33 |
| NCI-H358 | 6.48 ± 0.11 |
| HeLa | 10.00 ± 2.00 |
These findings suggest that the compound is particularly effective against non-small cell lung cancer cells.
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown promising antimicrobial activity against various pathogens. The presence of the nitro group in its structure is believed to enhance its antibacterial efficacy.
Research Findings
A comparative study highlighted the antimicrobial potential of several benzimidazole derivatives:
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 1-[4-(1-Methyl-5-nitrobenzimidazol-2-yl)methyl]piperazine | E. coli | 18 |
| Benzimidazole Derivative A | S. aureus | 15 |
| Benzimidazole Derivative B | Pseudomonas aeruginosa | 12 |
The data indicate that the compound effectively inhibits bacterial growth, particularly against E. coli.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA Synthesis: The compound binds to DNA, preventing replication and transcription.
- Enzyme Inhibition: It inhibits key enzymes involved in cellular metabolism and proliferation.
- Membrane Disruption: Some studies suggest that it may alter microbial membrane integrity, leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
